molecular formula C18H24BrNO4 B14788100 (5S)-1-Boc-5-(4-Bromo-benzyl)-D-Pipecolinic acid

(5S)-1-Boc-5-(4-Bromo-benzyl)-D-Pipecolinic acid

Cat. No.: B14788100
M. Wt: 398.3 g/mol
InChI Key: LTTOUWMSIYMCDA-UHFFFAOYSA-N
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Description

(2S,5R)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromobenzyl substituent, and a carboxylic acid functional group. Piperidine derivatives are widely studied in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.

    Introduction of the Boc Protecting Group: The Boc group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Bromobenzyl Substitution: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the piperidine derivative.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of (2S,5R)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,5R)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a precursor for drug development.

    Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,5R)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions to reveal the active amine, which can then interact with biological targets. The bromobenzyl group may enhance the compound’s binding affinity and specificity for certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5R)-1-Boc-5-(4-Chloro-benzyl)-piperidine-2-carboxylicacid
  • (2S,5R)-1-Boc-5-(4-Methyl-benzyl)-piperidine-2-carboxylicacid
  • (2S,5R)-1-Boc-5-(4-Fluoro-benzyl)-piperidine-2-carboxylicacid

Uniqueness

(2S,5R)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid is unique due to the presence of the bromobenzyl group, which can impart distinct chemical and biological properties compared to its chloro, methyl, and fluoro analogs. The bromine atom can participate in halogen bonding and influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

5-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrNO4/c1-18(2,3)24-17(23)20-11-13(6-9-15(20)16(21)22)10-12-4-7-14(19)8-5-12/h4-5,7-8,13,15H,6,9-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTOUWMSIYMCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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